2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
Description
2-((4,5-Dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride is a synthetic organic compound featuring a 4,5-dihydrothiazole ring connected via a thioether (-S-) linkage to an N-methylated ethanamine moiety, with a hydrochloride salt enhancing solubility.
Properties
Molecular Formula |
C6H13ClN2S2 |
|---|---|
Molecular Weight |
212.8 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N2S2.ClH/c1-7-2-4-9-6-8-3-5-10-6;/h7H,2-5H2,1H3;1H |
InChI Key |
YWPHIXGPCGIOOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NCCS1.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 4,5-dihydrothiazole ring via cyclization reactions involving thioamide or thiourea derivatives.
- Introduction of the thioether linkage connecting the dihydrothiazole to the ethanamine fragment.
- N-methylation of the ethanamine moiety.
- Conversion to the hydrochloride salt for isolation and purification.
These steps can be executed in either a stepwise or one-pot manner depending on the chosen synthetic route.
Specific Preparation Routes
Route via Thiourea Condensation and Alkylation
One well-documented approach involves the initial bromination of an α-haloketone precursor, followed by condensation with thiourea to form the thiazole ring, then nucleophilic substitution with N-methylated ethanamine derivatives.
| Step | Reaction | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Bromination of α-ketone | Bromine in diethyl ether, room temperature, 2 h | Formation of α-bromo ketone intermediate | ~85 |
| 2 | Cyclization with thiourea | Thiourea, 80 °C, 5 h | Formation of 4,5-dihydrothiazol-2-amine core | 70–75 |
| 3 | Nucleophilic substitution | N-methylethanamine, potassium carbonate, DMF, 70 °C, 24 h | Introduction of thioether linkage | 60–65 |
| 4 | Salt formation | HCl in ethyl ether or ethyl acetate, room temperature | Formation of hydrochloride salt | Quantitative |
This method is supported by analogous procedures in thiazole derivative synthesis documented in the literature.
One-Pot Synthesis via α-Haloketone and Aminoethanethiol Derivatives
An alternative, more streamlined method involves reacting α-haloketones directly with N-methyl aminoethanethiol or related thioamine intermediates under reflux in polar aprotic solvents such as DMF or ethanol, followed by acidification to yield the hydrochloride salt.
| Step | Reaction | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization and substitution | α-Haloketone + N-methylethan-1-amine thiol, reflux in DMF or ethanol, 3–6 h | Simultaneous formation of dihydrothiazole ring and thioether linkage | 65–70 |
| 2 | Salt formation | HCl gas or ethanolic HCl, room temperature | Crystallization of hydrochloride salt | Quantitative |
This approach is advantageous for operational simplicity and moderate to good yields.
Catalytic Hydrogenation and Salt Formation
In some cases, catalytic hydrogenation is employed to reduce intermediates before salt formation. For example, a precursor compound containing the thiazole ring can be reacted with a salt-forming agent (e.g., ethyl ether-HCl), followed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas at 50–120 °C to yield the hydrochloride salt of the target compound.
| Parameter | Details |
|---|---|
| Catalyst | Pd/C or Pd(OH)2/C |
| Solvents | Tetrahydrofuran, ethanol, methanol (alone or combined) |
| Temperature | 20–200 °C (preferably 50–120 °C) |
| Pressure | Hydrogen gas atmosphere |
| Salt-forming agent | Ethyl ether-HCl or ethyl acetate-HCl |
| Yield | High, depending on substrate and conditions |
This method is adapted from related thiazole hydrochloride syntheses and provides a clean reduction step to finalize the target compound.
Data Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination → Thiourea Cyclization → Alkylation | Bromine, Thiourea, N-methylethanamine, K2CO3 | Diethyl ether, DMF | RT, 80 °C, 70 °C | 2 h, 5 h, 24 h | 60–75 overall | Multi-step, moderate yields |
| One-Pot α-Haloketone + N-methyl aminoethanethiol | α-Haloketone, N-methyl aminoethanethiol | DMF or Ethanol | Reflux (80–100 °C) | 3–6 h | 65–70 | Operationally simple |
| Catalytic Hydrogenation and Salt Formation | Pd/C, H2, ethyl ether-HCl | THF, EtOH, MeOH | 50–120 °C | Variable | High | Clean reduction, scalable |
Research Discoveries and Optimization Insights
Solvent Effects: Polar aprotic solvents like DMF and ethanol are preferred for nucleophilic substitution and cyclization steps due to their ability to dissolve both organic and inorganic reagents and promote reaction rates.
Temperature Control: Moderate heating (70–100 °C) is optimal for cyclization and substitution reactions to balance reaction speed and minimize side reactions.
Catalyst Selection: Palladium on carbon (Pd/C) is favored for hydrogenation steps due to its high activity and selectivity in reducing intermediates without affecting the thiazole ring.
Salt Formation: Use of ethyl ether-HCl or ethyl acetate-HCl as salt-forming agents ensures efficient precipitation and isolation of the hydrochloride salt, improving purity and stability.
Yield Optimization: Reaction times and reagent stoichiometry are critical; excess thiourea or amine reagents can drive cyclization and substitution to completion, improving yields.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring structure allows the compound to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine Hydrochloride
- Structural Differences : This analog features a butan-1-amine chain (4 carbons) instead of the ethanamine (2 carbons) in the target compound.
- Physicochemical Properties: Molecular Weight: 226.79 (C₇H₁₅ClN₂S₂) vs. ~224.7 (estimated for the target compound, C₆H₁₄ClN₂S₂) .
Quinoxaline Derivatives (e.g., Compounds 2f, 2g, 4b)
- Structural Differences: Replace the dihydrothiazole with a quinoxaline core but retain thioether linkages and amine hydrochloride salts.
- Pharmacological Activity : Evaluated as anxiolytic agents, suggesting CNS receptor modulation (e.g., GABAergic pathways) .
- Key Contrast: The quinoxaline ring’s aromaticity and bulkiness may enhance binding affinity but reduce metabolic stability compared to the dihydrothiazole’s saturated ring.
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)
Ranitidine Hydrochloride
- Structural Differences : Features a furan ring, nitroethenediamine, and thioether group.
- Pharmacological Activity : Histamine H₂ receptor antagonist for gastric acid suppression.
- Physicochemical Benchmark : Molecular weight 350.87 (C₁₃H₂₂N₄O₃S·HCl) and strict purity standards (97.5–102.0%) , highlighting quality control practices relevant to hydrochloride salts.
Data Table: Comparative Analysis of Key Compounds
Detailed Research Findings
Impact of Heterocyclic Core
- Dihydrothiazole vs. Quinoxaline: The dihydrothiazole’s saturated ring may improve metabolic stability over quinoxaline’s aromatic system, which is prone to oxidative metabolism .
- Dihydrothiazole vs. Benzothiadiazole : Tizanidine’s benzothiadiazole contributes to π-π stacking in receptor binding, whereas the dihydrothiazole’s sulfur atom may enhance hydrogen bonding .
Role of Chain Length
Hydrochloride Salt Considerations
Thioether Linkage
- Common in ranitidine and quinoxaline derivatives, this group enhances structural flexibility and sulfur-mediated interactions (e.g., covalent binding or redox activity) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride, and what key parameters influence yield?
- Methodology : The compound can be synthesized via refluxing thiourea derivatives with appropriate aldehydes or ketones in acetic acid, followed by purification via recrystallization. For example, analogous syntheses involve reacting 2-aminothiazol-4(5H)-one with formyl precursors under acidic conditions, with sodium acetate as a catalyst (Method A in ). Monitoring reaction progress using TLC and optimizing molar ratios (1.0–1.1 equiv) are critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodology :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S and N–C distances) and identifies hydrogen bonding patterns, as demonstrated in thiazole derivative studies .
- NMR/FT-IR : Confirm functional groups (e.g., thioether S–C stretch at ~600–700 cm⁻¹) and amine proton environments .
- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally similar thiazole derivatives .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or byproduct formation?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (reflux vs. room temperature), solvent polarity (acetic acid vs. DMF), and catalyst loadings (sodium acetate: 1.0–2.0 equiv) to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., dimerization products) and adjust stoichiometry .
Q. How to resolve contradictions between computational predictions and experimental structural data?
- Methodology :
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify discrepancies in dihedral angles or tautomeric forms .
- Variable-temperature NMR : Probe dynamic processes (e.g., ring puckering in dihydrothiazole) that may explain spectral anomalies .
Q. What environmental fate studies are applicable to this compound?
- Methodology :
- INCHEMBIOL framework : Investigate hydrolysis/photolysis rates (OECD 111), soil adsorption (OECD 106), and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Ecotoxicity assays : Use algal growth inhibition (OECD 201) and zebrafish embryo toxicity (FET) tests .
Q. What mechanistic studies elucidate its biological activity at the molecular level?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
